An In-depth Technical Guide to 1,1,1-Trifluoroethyl-PEG5-Tos: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
An In-depth Technical Guide to 1,1,1-Trifluoroethyl-PEG5-Tos: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
This guide provides a comprehensive technical overview of 1,1,1-Trifluoroethyl-PEG5-Tos, a specialized heterobifunctional linker. Designed for researchers, chemists, and drug development professionals, this document delves into the core chemical principles, synthesis, and applications of this versatile molecule. We will explore the synergistic roles of its constituent parts—the trifluoroethyl group, the pentaethylene glycol (PEG5) spacer, and the tosylate leaving group—and provide practical, field-proven insights into its application in bioconjugation, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).
Introduction: A Molecule Designed for Purpose
In the landscape of modern therapeutic development, the precise chemical linkage of molecules is paramount. Heterobifunctional linkers are the unsung heroes that enable the creation of complex architectures like antibody-drug conjugates (ADCs) and PROTACs.[1][2] 1,1,1-Trifluoroethyl-PEG5-Tos has emerged as a valuable tool in this domain, offering a unique combination of properties tailored for stability, solubility, and reactivity.
This linker is comprised of three key functional components:
-
A 1,1,1-Trifluoroethyl Group: This terminal modification is not a reactive handle for conjugation. Instead, the incorporation of fluorine atoms serves to modulate the physicochemical properties of the linker and the final conjugate. Fluorination is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and fine-tune lipophilicity.[3]
-
A Pentaethylene Glycol (PEG5) Spacer: The PEG5 chain is a hydrophilic spacer that imparts several beneficial properties. It enhances the aqueous solubility of the molecule, which is often crucial when working with hydrophobic drugs or large biomolecules.[4][5] The flexibility and defined length of the PEG chain are also critical for spanning the distance between two conjugated entities, such as a target-binding warhead and an E3 ligase ligand in a PROTAC, without introducing significant steric hindrance.[6][7]
-
A Tosyl (Tosylate) Group: This is the reactive end of the linker. The tosylate group is an excellent leaving group in nucleophilic substitution reactions.[8][9] This allows for efficient and specific conjugation to nucleophiles such as the primary amines found in lysine residues of proteins or the thiol groups of cysteine residues.[10][11]
The strategic combination of these three components makes 1,1,1-Trifluoroethyl-PEG5-Tos a powerful tool for researchers looking to develop next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.
Physicochemical and Chemical Properties
A thorough understanding of the properties of 1,1,1-Trifluoroethyl-PEG5-Tos is essential for its effective use in experimental design.
| Property | Value | Source(s) |
| Chemical Name | 2-(2-(2-(2-(2-(2,2,2-trifluoroethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate | N/A |
| CAS Number | 1872433-61-8 | [8][12] |
| Molecular Formula | C₁₇H₂₅F₃O₇S | [12] |
| Molecular Weight | 430.44 g/mol | [12][13] |
| Appearance | Solid powder | [13] |
| Purity | Typically ≥95% | [10] |
| Solubility | Soluble in water and many organic solvents. | [8][14] |
| Storage | -20°C, protected from moisture. | [8] |
Synthesis and Mechanism of Action
The synthesis of 1,1,1-Trifluoroethyl-PEG5-Tos is a two-step process starting from commercially available precursors. The workflow is outlined below.
Caption: Synthetic workflow for 1,1,1-Trifluoroethyl-PEG5-Tos.
Experimental Protocol: Synthesis of 1,1,1-Trifluoroethyl-PEG5-Tos
This protocol is a representative procedure based on standard organic chemistry methodologies for tosylation of alcohols.[15][16]
Part A: Synthesis of 1,1,1-Trifluoroethyl-PEG5-alcohol (Precursor)
The precursor, 1,1,1-Trifluoroethyl-PEG5-alcohol, can be synthesized via a Williamson ether synthesis from pentaethylene glycol and a suitable 2,2,2-trifluoroethylating agent, or it can be sourced from commercial suppliers.[17][18][19]
Part B: Tosylation of 1,1,1-Trifluoroethyl-PEG5-alcohol
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1,1,1-Trifluoroethyl-PEG5-alcohol (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane (DCM) (approx. 10 volumes).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Base: Add a suitable base, such as triethylamine (1.5 eq) or pyridine (1.5 eq), to the solution and stir for 10-15 minutes.
-
Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 eq) in anhydrous DCM to the reaction mixture dropwise.
-
Reaction: Stir the reaction mixture at 0°C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
Work-up: Upon completion, quench the reaction by adding cold water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final product, 1,1,1-Trifluoroethyl-PEG5-Tos.
Mechanism of Action in Bioconjugation
The utility of 1,1,1-Trifluoroethyl-PEG5-Tos in bioconjugation stems from the high reactivity of the tosylate group in a nucleophilic substitution (Sₙ2) reaction.
Caption: Sₙ2 reaction mechanism for bioconjugation.
The reaction is typically carried out in a buffered aqueous solution. The pH of the reaction is a critical parameter. For targeting primary amines (e.g., lysine residues), a pH range of 8.0-9.5 is generally optimal to ensure that the amine is deprotonated and thus sufficiently nucleophilic.[]
Applications in Bioconjugation and PROTAC Synthesis
The primary application of 1,1,1-Trifluoroethyl-PEG5-Tos is as a linker in the construction of complex biomolecules and therapeutic agents.
General Bioconjugation
This linker can be used to attach a trifluoroethyl-PEG5 moiety to proteins, peptides, or other molecules containing a suitable nucleophile. This process, known as PEGylation, can enhance the therapeutic properties of the molecule by:
-
Increasing Hydrodynamic Size: This reduces renal clearance and extends the in vivo half-life of the conjugated molecule.[21]
-
Improving Solubility: The hydrophilic PEG chain can significantly improve the solubility of hydrophobic molecules.[4]
-
Shielding from Proteolysis and Immune Recognition: The flexible PEG chain can mask the conjugated molecule from proteolytic enzymes and reduce its immunogenicity.[22]
PROTAC Synthesis
1,1,1-Trifluoroethyl-PEG5-Tos is particularly well-suited for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[2] The linker plays a crucial role in the efficacy of a PROTAC by dictating the distance and relative orientation of the two ligands, which is critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).
The fluorinated PEG linker can offer advantages in PROTAC design by improving metabolic stability and cell permeability.[3]
Experimental Protocol: Representative PROTAC Synthesis
This protocol describes a representative synthesis of a PROTAC using 1,1,1-Trifluoroethyl-PEG5-Tos to link a target-binding ligand (Ligand-OH) and an E3 ligase-binding ligand (Ligand-NH₂).
-
Step 1: Conjugation to the First Ligand
-
Dissolve the target-binding ligand containing a hydroxyl group (Ligand-OH) (1.0 eq) and 1,1,1-Trifluoroethyl-PEG5-Tos (1.1 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 eq).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C) until the starting material is consumed, as monitored by LC-MS.
-
Perform an aqueous work-up and purify the resulting intermediate (Ligand-O-PEG5-Trifluoroethyl) by flash chromatography or preparative HPLC.
-
-
Step 2: Activation of the Terminal Alcohol (if necessary)
-
The intermediate from Step 1 has a terminal trifluoroethyl ether group. To conjugate the second ligand, the other end of the initial PEG linker would need to have a protected functional group that can be deprotected and activated. Correction: The provided molecule is monofunctional at the tosyl end. For PROTAC synthesis, a heterobifunctional linker with orthogonal protecting groups is typically used. However, for the purpose of illustrating the reactivity of the tosyl group, we will proceed with a hypothetical scenario where the second ligand is attached to a precursor of the PEG chain. A more practical approach would involve starting with a heterobifunctional PEG linker, for example, one with a tosyl group and a protected amine.
-
A more realistic PROTAC synthesis workflow using a tosyl-containing linker is as follows:
Caption: Representative PROTAC synthesis workflow.
Handling, Storage, and Safety
Proper handling and storage are crucial to maintain the integrity and reactivity of 1,1,1-Trifluoroethyl-PEG5-Tos.
-
Storage: The compound should be stored at -20°C in a tightly sealed container, protected from moisture and light.[8] The tosylate group is susceptible to hydrolysis, especially in the presence of moisture.[23]
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.[24]
-
Stability: The tosylate group is more stable in neutral to slightly acidic conditions and is more prone to hydrolysis under basic conditions.[23] Therefore, aqueous solutions should be prepared fresh and used promptly, especially if they are at a basic pH.
Conclusion and Future Outlook
1,1,1-Trifluoroethyl-PEG5-Tos is a highly functional and versatile linker for advanced applications in bioconjugation and drug development. Its unique trifluoroethyl modification offers the potential for improved metabolic stability and favorable physicochemical properties in the final conjugate. The hydrophilic PEG5 spacer enhances solubility and provides optimal spacing, while the reactive tosylate group allows for efficient and specific conjugation to nucleophilic biomolecules.
As the demand for more sophisticated and targeted therapeutics, such as PROTACs and next-generation ADCs, continues to grow, the need for well-defined and functionalized linkers like 1,1,1-Trifluoroethyl-PEG5-Tos will become increasingly critical. Future research will likely focus on the systematic evaluation of fluorinated linkers of varying lengths and compositions to further optimize the properties of these complex therapeutic modalities.
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